Technical Documentation Center

Methyl 2-(boc-amino)-2-(3-piperidyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(boc-amino)-2-(3-piperidyl)acetate
  • CAS: 1219331-78-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Nomenclature and Identification of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate

This guide provides a comprehensive overview of the chemical entity known as Methyl 2-(tert-butoxycarbonylamino)-2-(piperidin-3-yl)acetate. As a chiral building block of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical entity known as Methyl 2-(tert-butoxycarbonylamino)-2-(piperidin-3-yl)acetate. As a chiral building block of significant interest in medicinal chemistry and drug development, precise identification is paramount. This document serves to clarify its nomenclature, provide definitive identifiers, and outline standard protocols for its unambiguous verification, ensuring scientific integrity for researchers and developers.

Introduction: The Role of Chiral Building Blocks

In the landscape of modern drug discovery, the synthesis of enantiomerically pure molecules is a cornerstone of developing safe and effective therapeutics. Non-racemic chiral building blocks, such as the subject of this guide, are fundamental starting materials. Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate incorporates a piperidine scaffold, a privileged structure in medicinal chemistry, along with a protected amino acid moiety. This combination makes it a versatile intermediate for constructing complex target molecules, including protease inhibitors and other pharmacologically active agents. The clarity of its naming and identification is the first step in reproducible and reliable synthesis.

Nomenclature and Structural Synonyms

The compound is known by several systematic and common names, which can lead to ambiguity if not properly cross-referenced. The proliferation of names often arises from different conventions (e.g., IUPAC vs. commercial abbreviations) and the representation of stereochemistry.

Primary Systematic Name

The most formal name, following IUPAC conventions, is Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetate . This name explicitly details each functional group: the methyl ester, the piperidin-3-yl substituent, and the tert-butoxycarbonyl (Boc) protecting group on the amino function at the alpha-carbon.

Common Synonyms and Abbreviations

In laboratory and commercial settings, brevity is often preferred. The following synonyms are frequently encountered:

  • Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate : A widely used and accepted abbreviation.[1][2]

  • tert-Butoxycarbonylamino-piperidin-3-yl-acetic acid methyl ester : This variant rearranges the components but is chemically identical.[1][3]

  • methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetate : A more descriptive, systematic name for the Boc group.[1][2]

It is crucial for researchers to recognize these variations to ensure they are referencing the same molecule when consulting literature, patents, or chemical supplier catalogs.

Stereochemical Considerations

The molecule contains two chiral centers, one at the α-carbon of the acetate moiety and one at the 3-position of the piperidine ring. Therefore, four stereoisomers are possible. When a specific stereoisomer is used, its configuration is denoted, for example: methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(3R)-piperidin-3-yl]acetate .[1][3] If no stereochemistry is specified, it may refer to the racemic mixture or a specific isomer defined by the context of the synthesis.

Definitive Chemical Identifiers

To transcend the ambiguity of nomenclature, standardized registry numbers are used globally. These identifiers provide a unique, verifiable reference for the specific chemical substance.

IdentifierValueSource
CAS Number 1219331-78-8Chemical Abstracts Service[1][2]
Molecular Formula C13H24N2O4[1]
Molecular Weight 272.34 g/mol [1]
SMILES Code O=C(OC)C(NC(OC(C)(C)C)=O)C1CNCCC1Crysdot LLC

These identifiers are critical for database searches, regulatory submissions, and procurement, ensuring the correct material is sourced and utilized.

Workflow for Compound Identification and Verification

Ensuring the identity and purity of a chemical intermediate is a foundational principle of chemical synthesis. The following workflow illustrates a self-validating system for confirming the structure of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Data Validation A Identify Name/ Synonym/CAS B Search Literature & Databases (e.g., PubChem) A->B C Retrieve Reference Data (NMR, MS, IR Spectra) B->C H Compare Experimental NMR with Reference C->H D Acquire Sample of Synthesized Material E Perform ¹H & ¹³C NMR Spectroscopy D->E F Run LC-MS Analysis D->F G Optional: Chiral HPLC D->G E->H I Verify Molecular Ion Peak [M+H]⁺ in Mass Spectrum F->I J Confirm Enantiomeric Purity (if required) G->J K Identity & Purity Confirmed H->K Match I->K Match J->K Pass

Caption: Workflow for Identity Confirmation of a Chiral Building Block.

Standard Analytical Protocols

The following protocols are standard methodologies for the structural confirmation and purity assessment of Boc-protected amino acid derivatives.[4][]

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Causality: This technique separates the compound from impurities based on polarity and then confirms its molecular weight, providing a robust identity and purity check.

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Look for the protonated molecular ion peak [M+H]⁺ at m/z 273.34. The purity is determined by the peak area percentage in the chromatogram.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, effectively fingerprinting the molecule's structure. Confirmation of the Boc group is a key validation step.[4]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire ¹H NMR spectrum.

    • Acquire ¹³C NMR spectrum.

  • Expected ¹H NMR Signals (Illustrative, shifts in ppm):

    • ~1.45 (s, 9H): A characteristic singlet for the nine equivalent protons of the tert-butyl group on the Boc protector.

    • ~3.70 (s, 3H): A singlet corresponding to the methyl ester protons.

    • 1.50-3.50 (m, 11H): A complex series of multiplets for the protons on the piperidine ring and the α-carbon.

    • ~5.50 (d, 1H): A doublet for the amide proton (N-H), which may be broad.

  • Data Analysis: Compare the obtained spectrum with reference data. The presence and integration of the 9H singlet at ~1.45 ppm is strong evidence of a successful Boc protection.[4]

Conclusion

The precise identification of chemical intermediates like Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate is non-negotiable for reproducible and reliable research in drug development. By understanding its various synonyms, utilizing definitive CAS registry numbers, and applying rigorous analytical workflows such as NMR and LC-MS, researchers can ensure the integrity of their synthetic pathways. This guide provides the foundational knowledge and protocols to maintain that standard of scientific excellence.

References

  • Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetate. Sunway Pharm Ltd.
  • Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. Chemsrc.
  • Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetate. Crysdot LLC.
  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.
  • 2-(Boc-氨基)-2-(3-哌啶基)乙酸甲酯. CAS号查询.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate

Abstract This application note provides a comprehensive guide to the synthesis, purification, and characterization of Methyl 2-(tert-butoxycarbonylamino)-2-(3-piperidyl)acetate, a valuable building block in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis, purification, and characterization of Methyl 2-(tert-butoxycarbonylamino)-2-(3-piperidyl)acetate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a modified Strecker reaction, a reliable and versatile method for the formation of α-amino acids and their derivatives.[1][2] This protocol has been designed for scalability and reproducibility, addressing common challenges encountered in the synthesis of functionalized piperidine scaffolds. Detailed experimental procedures, mechanistic insights, and characterization data are presented to enable researchers to successfully replicate and adapt this methodology for their specific research needs.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component in the design of novel therapeutics. α-Amino esters derived from functionalized piperidines, such as the title compound, are of particular interest as they serve as versatile intermediates for the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures.

The synthesis of such compounds, however, can be challenging due to the presence of multiple functional groups and stereocenters. The Strecker synthesis offers a convergent and atom-economical approach to α-amino nitriles, which can be subsequently hydrolyzed to the desired α-amino acid or ester.[1][2] This application note details a robust protocol for the synthesis of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate, commencing from the readily available N-Boc-3-piperidinecarboxaldehyde.

Overall Synthetic Scheme

The synthesis is a two-step process starting from the commercially available N-Boc-3-piperidinemethanol. The first step involves the oxidation of the primary alcohol to the corresponding aldehyde. The second, key step is a one-pot, three-component Strecker reaction, followed by methanolysis of the intermediate α-aminonitrile to afford the target methyl ester.

Synthetic_Scheme cluster_0 Step 1: Oxidation cluster_1 Step 2: Strecker Reaction & Methanolysis N-Boc-3-piperidinemethanol N-Boc-3-piperidinemethanol N-Boc-3-piperidinecarboxaldehyde N-Boc-3-piperidinecarboxaldehyde N-Boc-3-piperidinemethanol->N-Boc-3-piperidinecarboxaldehyde Swern Oxidation aldehyde N-Boc-3-piperidine- carboxaldehyde product Methyl 2-(Boc-amino)-2- (3-piperidyl)acetate aldehyde->product reagents 1. NH4Cl, KCN, MeOH 2. HCl (g) in MeOH

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of N-Boc-3-piperidinecarboxaldehyde

Rationale: The choice of Swern oxidation provides a mild and high-yielding method for the conversion of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid. This reaction is performed at low temperatures to ensure the stability of the intermediate species.

Materials:

  • N-Boc-3-piperidinemethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-piperidinemethanol (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-piperidinecarboxaldehyde as a colorless oil.

Part 2: Synthesis of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate

Rationale: This one-pot, three-component Strecker reaction is a highly efficient method for the synthesis of α-amino esters. Ammonium chloride serves as the ammonia source for in situ imine formation, while potassium cyanide is a safe and effective cyanide source.[1] The subsequent methanolysis of the intermediate α-aminonitrile is achieved by bubbling anhydrous HCl gas through the methanolic solution, which also protonates the piperidine nitrogen, facilitating workup. The Boc protecting group is crucial here as it prevents the secondary amine of the piperidine ring from participating in the reaction.

Materials:

  • N-Boc-3-piperidinecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH), anhydrous

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of N-Boc-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous methanol (0.5 M) at 0 °C, add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and bubble anhydrous HCl gas through the solution for 30 minutes.

  • Seal the flask and stir the mixture at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
N-Boc-3-piperidinecarboxaldehydeC₁₁H₁₉NO₃213.27Colorless oil~85-95
Methyl 2-(Boc-amino)-2-(3-piperidyl)acetateC₁₃H₂₄N₂O₄272.34Off-white solid~60-75

Table 1: Summary of synthetic results.

Characterization Data

Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.30 (br s, 1H), 4.15 (d, J = 8.8 Hz, 1H), 3.75 (s, 3H), 3.60-3.40 (m, 2H), 2.90-2.70 (m, 2H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 3H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 173.5, 155.8, 80.1, 56.5, 52.6, 46.0, 44.8, 38.9, 29.8, 28.4, 24.7.

  • MS (ESI): m/z 273.2 [M+H]⁺.

Note: The product is a mixture of diastereomers, which may lead to some signal broadening or splitting in the NMR spectra.

Mechanistic Insights

The Strecker synthesis proceeds through the in situ formation of an imine from the aldehyde and ammonia (from ammonium chloride).[2] The cyanide ion then attacks the imine carbon to form an α-aminonitrile. The subsequent methanolysis in the presence of HCl proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of methanol. This is followed by tautomerization and elimination of ammonia to yield the methyl ester.

Strecker_Mechanism Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH3 - H2O Aminonitrile R-CH(NH2)CN Imine->Aminonitrile + CN- Protonated_Nitrile R-CH(NH2)C≡NH+ Aminonitrile->Protonated_Nitrile + H+ Imidate_Ester R-CH(NH2)C(OCH3)=NH Protonated_Nitrile->Imidate_Ester + CH3OH Ester R-CH(NH2)COOCH3 Imidate_Ester->Ester + H2O - NH3

Figure 2: Simplified mechanism of the Strecker reaction and subsequent methanolysis.

Troubleshooting and Safety Considerations

  • Safety: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All waste containing cyanide must be quenched with bleach before disposal. Anhydrous HCl is a corrosive gas.

  • Low Yield in Oxidation: Ensure all reagents and solvents for the Swern oxidation are anhydrous. The reaction is highly sensitive to moisture.

  • Incomplete Strecker Reaction: The reaction may require longer reaction times or gentle heating. Monitor by TLC to confirm the consumption of the starting aldehyde.

  • Difficult Purification: The basic nature of the piperidine nitrogen can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and separation.[3]

  • Boc Deprotection: Prolonged exposure to strong acidic conditions can lead to the deprotection of the Boc group. The conditions for methanolysis should be carefully controlled. If deprotection occurs, the product can be re-protected using Boc anhydride.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. The methodology is robust, scalable, and utilizes readily available starting materials. The insights into the reaction mechanism, purification, and characterization will aid researchers in the successful implementation of this synthesis and its adaptation for the preparation of related compounds, thereby facilitating advancements in drug discovery and development.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Simple, High-Yielding Synthesis of N-t-Butoxycarbonyl α-Amino Esters: Precursors for α-Amino Aldehydes. Retrieved from [Link]

  • J-Stage. (n.d.). A New Method to synthesize α-Aminoaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new method to synthesize .ALPHA.-aminoaldehydes. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Retrieved from [Link]

  • Chemsrc. (2025, November 26). Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1219331-78-8 | Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. Retrieved from [Link]

  • NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • NIH. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Methyl 2-(tert-Butoxycarbonylamino)-2-(3-piperidyl)acetate as a Versatile Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and application of Methyl 2-(tert-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and application of Methyl 2-(tert-butoxycarbonylamino)-2-(3-piperidyl)acetate. This compound is a valuable chiral building block, combining the privileged piperidine scaffold with a non-natural α-amino acid ester framework. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: A Scaffold of Significance

The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its conformational flexibility and its ability to modulate critical drug properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] When incorporated into a non-natural amino acid structure like Methyl 2-(boc-amino)-2-(3-piperidyl)acetate, it provides a powerful tool for medicinal chemists to explore novel chemical space beyond the canonical amino acids.[4]

This intermediate strategically features two key functional handles and a crucial protecting group:

  • A Methyl Ester: Allows for hydrolysis to the corresponding carboxylic acid or direct use in amide bond formation.

  • A Secondary Amine (within the piperidine ring): Provides a vector for further functionalization to build complex molecular architectures.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection of the α-amino group under a wide range of conditions but can be selectively removed under mild acidic conditions, a cornerstone of modern peptide and medicinal chemistry.[5][6][7]

This guide will detail a representative synthetic route, robust purification and characterization protocols, and a key downstream application to demonstrate the utility of this intermediate.

Compound Profile and Physicochemical Properties

A summary of the key properties for Methyl 2-(boc-amino)-2-(3-piperidyl)acetate is provided below.

PropertyValueReference
CAS Number 1219331-78-8[8][9]
Molecular Formula C₁₃H₂₄N₂O₄[8][9]
Molecular Weight 272.34 g/mol [8][9]
Synonyms Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetate[8]
Appearance Typically an off-white to white solid or a viscous oilN/A
Solubility Soluble in methanol, dichloromethane, ethyl acetate; poorly soluble in waterN/A

Synthesis and Purification Strategy

The synthesis of α-amino acids can be achieved through various classical methods. A highly effective and illustrative approach for this target molecule is a modified Strecker synthesis, which builds the amino acid scaffold directly onto the piperidine ring.

Synthetic Workflow Overview

The proposed synthesis begins with the commercially available and versatile building block, 1-Boc-3-piperidinecarboxaldehyde.[10] This route provides a direct and controllable method for introducing the desired α-amino acetate functionality.

Synthesis Workflow cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Hydrolysis & Esterification cluster_2 Step 3: Boc Protection A 1-Boc-3-piperidinecarboxaldehyde B Intermediate α-aminonitrile A->B KCN, NH4Cl aq. Methanol C Crude Methyl 2-amino-2-(3-piperidyl)acetate B->C HCl in Methanol (Pinner Reaction) D Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate C->D (Boc)2O, Base DCM or THF

Caption: Synthetic workflow for Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate.

Protocol 1: Synthesis of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate

This protocol involves highly toxic reagents (e.g., potassium cyanide) and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1-Boc-3-piperidinecarboxaldehyde[10]

  • Potassium Cyanide (KCN)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH)

  • Hydrochloric Acid (concentrated)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Strecker Reaction to form α-aminonitrile

  • In a round-bottom flask, dissolve 1-Boc-3-piperidinecarboxaldehyde (1.0 eq) in methanol.

  • Add an aqueous solution of ammonium chloride (1.5 eq) followed by an aqueous solution of potassium cyanide (1.2 eq). Caution: KCN is extremely toxic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Once complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. This intermediate is often used in the next step without further purification.

Part B: Pinner Reaction (Hydrolysis & Esterification)

  • Prepare a solution of HCl in anhydrous methanol (e.g., by carefully adding acetyl chloride to cold methanol).

  • Dissolve the crude α-aminonitrile from Part A in the anhydrous methanolic HCl solution.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progression involves the formation of an imidate hydrochloride salt followed by hydrolysis to the ester hydrochloride.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl 2-amino-2-(1-Boc-3-piperidyl)acetate hydrochloride salt.

Part C: Boc Protection

  • Suspend the crude amino ester salt from Part B in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (TEA) or DIPEA (2.5-3.0 eq) dropwise to neutralize the hydrochloride salt and act as a base for the protection reaction.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting amine is consumed (monitor by TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Rationale: This multi-step, one-pot adaptation is efficient. The Pinner reaction is chosen as it allows for simultaneous nitrile hydrolysis and ester formation under acidic conditions, which also conveniently deprotects the piperidine nitrogen's Boc group. A final Boc protection step is then required to protect the newly formed α-amino group, yielding the desired product. An alternative route could involve protecting the piperidine nitrogen throughout, which may require different reaction conditions.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate (EtOAc)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or ninhydrin stain

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% EtOAc in Hexane).

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 10% to 50% EtOAc. The optimal gradient should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. The product is UV-inactive but can be visualized by staining with KMnO₄.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate.

Rationale: Flash chromatography is the standard method for purifying moderately polar organic compounds.[11] The gradient elution is necessary to first elute non-polar impurities with a low-polarity mobile phase, followed by increasing the polarity to elute the desired product, separating it from more polar byproducts.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and chirality of the intermediate is paramount before its use in downstream applications.

Protocol 3: Structural Confirmation
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a ~5-10 mg sample in CDCl₃ or DMSO-d₆.

    • Expected ¹H NMR Signals: Resonances corresponding to the Boc group (~1.4 ppm, 9H singlet), the methyl ester (~3.7 ppm, 3H singlet), the α-proton (methine), and a complex multiplet pattern for the piperidine ring protons.

    • Expected ¹³C NMR Signals: Carbonyl signals for the ester and carbamate (~172 ppm and ~155 ppm), the Boc quaternary carbon (~80 ppm), the methyl ester carbon (~52 ppm), and signals for the α-carbon and piperidine carbons.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight.

    • Expected Ion: [M+H]⁺ at m/z 273.18 or [M+Na]⁺ at m/z 295.16.

Protocol 4: Chiral Purity Analysis by HPLC

The enantiomeric purity of the final product is a critical quality attribute.[12] Chiral HPLC is the definitive method for this determination.[13][14][15]

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column, typically polysaccharide-based (e.g., Chiralpak® IA, IC, or similar amylose/cellulose-derived columns).[12]

Procedure:

  • Method Development: Develop a separation method by screening different mobile phases (e.g., isocratic mixtures of hexane/isopropanol or hexane/ethanol) and flow rates (e.g., 0.5-1.0 mL/min).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the chiral column. The two enantiomers, if present, will have different retention times.

  • Quantification: Integrate the peak areas for the major (desired) and minor (undesired) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Rationale: Chiral stationary phases create a chiral environment where enantiomers interact diastereomerically, leading to different retention times and allowing for their separation and quantification. This analysis is crucial as the biological activity of the final drug product often resides in a single enantiomer.

Application in Pharmaceutical Synthesis: Boc Deprotection

A primary use of this intermediate is the deprotection of the α-amino group to enable subsequent coupling reactions, such as amide bond formation. The Boc group is designed for facile removal under acidic conditions.[5][16][17]

Deprotection and Coupling Workflow

Application_Workflow A Methyl 2-(Boc-amino)- 2-(3-piperidyl)acetate B Methyl 2-amino-2- (3-piperidyl)acetate (as TFA salt) A->B TFA / DCM D Coupled Product B->D Coupling Agents (HATU, HOBt, etc.) Base (DIPEA) C Carboxylic Acid (R-COOH) C->D

Caption: Boc deprotection and subsequent amide coupling reaction.

Protocol 5: Boc-Group Deprotection

Materials:

  • Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. The volume of TFA is typically 25-50% of the DCM volume.[17]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Mechanism Insight: The reaction proceeds via protonation of the Boc carbonyl, followed by cleavage to form the stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[5]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Add cold diethyl ether to the residue. This will typically cause the trifluoroacetate salt of the product amine to precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine salt is often used directly in the next coupling step without further purification.

Safety, Handling, and Storage

  • Safety: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. The toxicological properties of this specific compound have not been fully investigated.[18]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

References

  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.
  • Chemistry LibreTexts. Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Organic & Biomolecular Chemistry (RSC Publishing). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • Int J Mol Sci. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • EPFL Graph Search. Ionic Iridium-Catalyzed Hydrogenation of Pyridines.
  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • PubMed Central (PMC). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Chemsrc. Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Google Patents. US2363158A - Process for the purification of piperidine.
  • PubMed Central (PMC). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • American Chemical Society. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • Autech. 1-Boc-3-Piperidinecarboxaldehyde: Synthesis, Applications, and Reliable Supplier in China.
  • Santa Cruz Biotechnology. 4 - Safety Data Sheet.
  • Arctom. CAS NO. 1219331-78-8 | Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Boc-β³-amino acid Methyl Esters

Welcome to the technical support center for the synthesis of N-Boc-β³-amino acid methyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-β³-amino acid methyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yields and ensuring product purity. The information provided herein is based on established literature and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Low Yields

Question 1: Why is my overall yield of N-Boc-β³-amino acid methyl ester unexpectedly low?

Low yields in this multi-step synthesis can arise from several factors, primarily related to the efficiency of the Arndt-Eistert homologation, which involves the formation of a mixed anhydride or acid chloride, reaction with a diazoalkane, and a subsequent Wolff rearrangement.

Answer 1: Potential Causes and Step-by-Step Solutions

  • Inefficient Mixed Anhydride Formation: The initial activation of the N-Boc-α-amino acid is a critical step. Incomplete formation of the mixed anhydride will lead to a lower overall yield.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that the chloroformate used (e.g., isobutyl chloroformate) is fresh and has not been hydrolyzed.

      • Base Selection: The choice of base is crucial. A sterically hindered base like N-methylmorpholine (NMM) is often preferred over triethylamine (TEA) to minimize side reactions such as urethane formation.[1][2]

      • Temperature Control: The activation step should be performed at low temperatures (typically -15 °C to -20 °C) to prevent the disproportionation of the mixed anhydride.

      • Solvent Choice: Anhydrous aprotic solvents like THF or dichloromethane are essential to prevent hydrolysis of the mixed anhydride. Ensure your solvents are properly dried before use.

  • Incomplete Reaction with Diazomethane (or its alternatives): The reaction of the activated amino acid with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the diazoketone can be a source of low yield.

    • Troubleshooting Steps:

      • Stoichiometry of Diazomethane: A slight excess of diazomethane is often necessary to ensure complete reaction and to neutralize the HCl generated if starting from an acid chloride.[3] However, a large excess should be avoided due to safety concerns and potential side reactions.

      • Purity of Diazomethane Solution: The concentration and purity of your diazomethane solution should be accurately determined before use.

      • Reaction Time and Temperature: Allow the reaction to proceed at a low temperature (0 °C) for a sufficient amount of time to ensure complete formation of the diazoketone.

  • Inefficient Wolff Rearrangement: The Wolff rearrangement is the key step in the homologation process.[4] An incomplete or inefficient rearrangement will directly impact the yield of the desired β-amino acid.

    • Troubleshooting Steps:

      • Catalyst Choice and Quality: Silver benzoate (AgOBz) or silver oxide (Ag₂O) are common catalysts. Ensure the catalyst is of high quality and used in the correct catalytic amount (typically 5-10 mol%). In some cases, photochemical or thermal conditions can be employed, but these may require more specialized equipment and optimization.[5][6]

      • Temperature: The Wolff rearrangement is often carried out at room temperature or with gentle heating. However, for some substrates, sonication has been shown to promote the reaction at room temperature.

      • Solvent: The choice of solvent can influence the rearrangement. Protic solvents like methanol will directly trap the ketene intermediate to form the methyl ester. Aprotic solvents like THF or dioxane can also be used, followed by the addition of methanol.

Side Product Formation

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

The formation of side products is a common issue, particularly in the Arndt-Eistert synthesis. Identifying these byproducts is the first step toward mitigating their formation.

Answer 2: Common Side Products and Mitigation Strategies

  • Chloromethyl Ketone Formation: This side product arises from the reaction of the diazoketone intermediate with the HCl generated during the initial acid chloride formation.[3]

    • Mitigation Strategies:

      • Use of a Base: The addition of a non-nucleophilic base, such as triethylamine or N-methylmorpholine, during the reaction with diazomethane can scavenge the HCl.[3]

      • Excess Diazomethane: Using a slight excess of diazomethane will also consume the HCl.[3]

      • Alternative Activation: Employing the mixed anhydride method instead of the acid chloride route avoids the generation of HCl.

  • Urethane Formation: This byproduct can form during the mixed anhydride activation step, especially with less hindered bases like triethylamine.[1][2]

    • Mitigation Strategies:

      • Use a Sterically Hindered Base: N-methylmorpholine (NMM) is less prone to nucleophilic attack on the mixed anhydride compared to triethylamine.[1][2]

      • Low Temperature: Maintaining a low temperature during the activation and coupling steps minimizes this side reaction.

  • Products from Incomplete Wolff Rearrangement: If the Wolff rearrangement is not complete, you may isolate the starting diazoketone or products derived from its decomposition.

    • Mitigation Strategies:

      • Optimize Rearrangement Conditions: Revisit the catalyst, temperature, and reaction time for the Wolff rearrangement step as described in the "Low Yields" section.

      • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the disappearance of the diazoketone and the formation of the product.

Purification Challenges

Question 3: I am having difficulty purifying my N-Boc-β³-amino acid methyl ester. What are the recommended purification methods?

Effective purification is crucial to obtain the final product with high purity. The choice of method depends on the nature of the impurities.

Answer 3: Purification Strategies

  • Flash Column Chromatography: This is the most common method for purifying these compounds.[7]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is commonly employed. The polarity of the eluent can be adjusted based on the polarity of your specific β-amino acid derivative.

    • Troubleshooting: If your product co-elutes with impurities, try using a different solvent system or a silica gel with a different particle size.

  • Crystallization: For some N-Boc-β³-amino acid methyl esters, crystallization can be an effective purification method, especially for removing minor impurities.[8]

    • Procedure: After concentrating the crude product, attempt to dissolve it in a minimal amount of a hot solvent in which it has moderate solubility, and then allow it to cool slowly. Seeding with a small crystal of the pure product can induce crystallization.[8]

  • Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when working with diazomethane?

A1: Diazomethane is highly toxic and potentially explosive. It should only be handled in a well-ventilated fume hood by experienced personnel. Use non-etched glassware and avoid contact with ground glass joints. Diazomethane solutions should not be stored and should be generated in situ for immediate use. Safer alternatives like (trimethylsilyl)diazomethane are commercially available and recommended.[9][10]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the disappearance of the starting N-Boc-α-amino acid and the appearance of the diazoketone intermediate and the final product. Staining with ninhydrin (after deprotection of a spot on the TLC plate with acid) can help visualize the amino acid derivatives. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information about the formation of the product and any side products.

Q3: Can this synthesis be performed on a large scale?

A3: While the traditional Arndt-Eistert synthesis using diazomethane is not ideal for large-scale production due to safety concerns, methods using safer alternatives have been developed for multigram synthesis.[11] Careful optimization of reaction conditions and purification procedures is necessary for successful scale-up.

Q4: Is there a risk of racemization during the synthesis?

A4: The Wolff rearrangement is known to proceed with retention of stereochemistry.[4][10] However, epimerization can potentially occur during the activation of the α-amino acid, especially if the conditions are not carefully controlled (e.g., prolonged exposure to base or high temperatures).[2][12][13] It is advisable to check the enantiomeric purity of the final product, for example, by chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-β³-amino acid methyl ester via the Mixed Anhydride Method

This protocol provides a general procedure. Specific amounts and reaction times may need to be optimized for different amino acid substrates.

Step 1: Formation of the Mixed Anhydride

  • Dissolve N-Boc-α-amino acid (1.0 eq.) in anhydrous THF (or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C in a suitable cooling bath (e.g., an ice-salt bath).

  • Add N-methylmorpholine (NMM) (1.1 eq.) dropwise while maintaining the temperature at -15 °C.

  • After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq.) dropwise, ensuring the temperature does not rise above -15 °C.

  • Stir the reaction mixture at -15 °C for 15-30 minutes.

Step 2: Formation of the Diazoketone

  • In a separate flask, prepare a solution of diazomethane in diethyl ether (approx. 3 eq.). (Caution: Handle with extreme care in a fume hood).

  • Slowly add the freshly prepared mixed anhydride solution from Step 1 to the diazomethane solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

Step 3: Wolff Rearrangement and Esterification

  • To the diazoketone solution, add a solution of silver benzoate (0.1 eq.) in triethylamine (1.0 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours in the dark.

  • Add methanol (a large excess) to the reaction mixture to trap the ketene intermediate and form the methyl ester.

  • Stir for an additional 2-4 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of Bases for Mixed Anhydride Formation

BaseCommon Side ProductsRelative YieldReference
Triethylamine (TEA)UrethaneModerate[1][2]
N-Methylmorpholine (NMM)MinimalGood to High[1][2]
Diisopropylethylamine (DIPEA)MinimalGood to High-

Visualizations

Workflow for the Synthesis of N-Boc-β³-amino acid methyl esters

G cluster_0 Step 1: Activation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Esterification N-Boc-α-amino acid N-Boc-α-amino acid Mixed Anhydride Mixed Anhydride N-Boc-α-amino acid->Mixed Anhydride  Isobutyl chloroformate, NMM, THF, -15°C Diazoketone Diazoketone Mixed Anhydride->Diazoketone  Diazomethane, Et₂O, 0°C Ketene Intermediate Ketene Intermediate Diazoketone->Ketene Intermediate  AgOBz, rt N-Boc-β³-amino acid methyl ester N-Boc-β³-amino acid methyl ester Ketene Intermediate->N-Boc-β³-amino acid methyl ester  Methanol

Caption: Synthetic workflow for N-Boc-β³-amino acid methyl esters.

Troubleshooting Logic for Low Yields

G Low Yield Low Yield Check Activation Step Check Activation Step Low Yield->Check Activation Step Check Diazoketone Formation Check Diazoketone Formation Low Yield->Check Diazoketone Formation Check Wolff Rearrangement Check Wolff Rearrangement Low Yield->Check Wolff Rearrangement Reagent Quality? Reagent Quality? Check Activation Step->Reagent Quality? No Optimize Activation Optimize Activation Check Activation Step->Optimize Activation Yes CH₂N₂ Stoichiometry? CH₂N₂ Stoichiometry? Check Diazoketone Formation->CH₂N₂ Stoichiometry? No Optimize Diazotization Optimize Diazotization Check Diazoketone Formation->Optimize Diazotization Yes Catalyst Activity? Catalyst Activity? Check Wolff Rearrangement->Catalyst Activity? No Optimize Rearrangement Optimize Rearrangement Check Wolff Rearrangement->Optimize Rearrangement Yes Base Selection? Base Selection? Reagent Quality?->Base Selection? No Temperature Control? Temperature Control? Base Selection?->Temperature Control? No Reaction Time/Temp? Reaction Time/Temp? CH₂N₂ Stoichiometry?->Reaction Time/Temp? No Reaction Conditions? Reaction Conditions? Catalyst Activity?->Reaction Conditions? No

Caption: Troubleshooting flowchart for low product yields.

References

Sources

Optimization

Technical Support Center: Safe Handling and Disposal of Piperidine-Based Reagents

Welcome to the Technical Support Center for piperidine-based reagents. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of these ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine-based reagents. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of these versatile yet hazardous compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and immediate handling requirements for piperidine and its derivatives.

Q1: What are the primary hazards associated with piperidine?

Piperidine is classified as a highly flammable liquid and vapor (H225).[1][2] It is toxic if it comes into contact with the skin (H311), is harmful if swallowed (H302), and can be fatal if inhaled (H330).[2] Furthermore, it causes severe skin burns and eye damage (H314).[1][2] The vapors are heavier than air and can travel to an ignition source and flash back.[3][4]

Q2: What are the immediate first aid measures in case of exposure?

Due to its corrosive nature, immediate action is critical.

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][5]

  • Skin Contact: Quickly remove all contaminated clothing.[3][4] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek immediate medical attention.[3][5]

  • Inhalation: Remove the individual to fresh air immediately.[1][5] If breathing has stopped, provide artificial respiration.[5][6] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[5]

Q3: What are the proper storage conditions for piperidine-based reagents?

Piperidine should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][7] The storage area should be a designated flammables area.[5] Containers should be kept tightly closed to prevent the escape of vapors and protected from direct sunlight.[1][2] It is also crucial to store piperidine separately from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Q4: What personal protective equipment (PPE) is mandatory when working with piperidine?

A comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Wear indirect-vent, impact, and splash-resistant goggles in combination with a face shield.[3]

  • Skin Protection: Solvent-resistant gloves (e.g., butyl rubber, nitrile rubber) and protective clothing are required.[1][3] Ensure that the chosen glove material is resistant to piperidine.

  • Respiratory Protection: All work with piperidine should be conducted in a certified chemical fume hood.[5] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[5]

  • Body Protection: Wear a flame-retardant lab coat or antistatic protective clothing.

Troubleshooting Guides

This section provides step-by-step protocols for addressing specific issues that may arise during experimentation.

Guide 1: Small Piperidine Spill (less than 100 mL) in a Fume Hood

Causality: Small spills, if not handled promptly and correctly, can lead to hazardous vapor concentrations and potential skin contact. The principle of this procedure is to contain, neutralize, and absorb the spill safely.

Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Isolate Ignition Sources: Turn off any nearby hot plates, stir plates, or other potential sources of ignition.[3]

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in the FAQ section.

  • Contain the Spill: Cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[1][3]

  • Neutralize (Optional but Recommended): For small spills, cautiously cover the absorbent material with a weak acid such as citric acid or sodium bisulfate to neutralize the basic piperidine.

  • Collect the Material: Using non-sparking tools, carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[5][8]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, then with soap and water. Place all contaminated cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container for disposal according to your institution's guidelines.[9]

Guide 2: Large Piperidine Spill (more than 100 mL) or a Spill Outside a Fume Hood

Causality: A large spill presents a significant fire and inhalation hazard. The primary goal is to evacuate, alert emergency personnel, and allow trained responders to manage the cleanup.

Protocol:

  • Evacuate Immediately: Alert all personnel in the lab and evacuate the area.[3]

  • Isolate the Area: Close the doors to the affected area to contain the vapors.

  • Activate Emergency Systems: Pull the nearest fire alarm and contact your institution's emergency response team (e.g., Environmental Health and Safety).

  • Remove Ignition Sources (If Safe to Do So): If it can be done without risk, turn off the main power to the lab.

  • Provide Information: Inform emergency responders about the nature and location of the spill.

Data at a Glance

PropertyValueSource
CAS Number 110-89-4[1]
Molecular Formula C₅H₁₁N[10]
Boiling Point 106 °C (222.8 °F)[8]
Flash Point 16 °C (60.8 °F)[5]
Vapor Density 3 (Heavier than air)[8]
Odor Threshold <2 ppm[11]

Visual Workflow: Small Spill Response

The following diagram outlines the logical flow for responding to a small piperidine spill within a controlled environment.

small_spill_response start Spill (<100mL) Occurs alert Alert Personnel & Ensure Ventilation start->alert ppe Don Full PPE alert->ppe contain Contain with Absorbent Material ppe->contain neutralize Neutralize (Optional) contain->neutralize collect Collect with Non-Sparking Tools neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Secured dispose->end

Caption: Workflow for a small piperidine spill.

References

  • Penta chemicals. (2024, May 7).
  • New Jersey Department of Health and Senior Services. (1999, September). HAZARD SUMMARY: PIPERIDINE.
  • National Oceanic and Atmospheric Administration. (n.d.). PIPERIDINE. CAMEO Chemicals.
  • Chemos GmbH&Co.KG. (n.d.).
  • Sigma-Aldrich. (2025, September 23).
  • Jubilant Ingrevia Limited. (n.d.).
  • Jubilant Life Sciences Limited. (n.d.).
  • Cole-Parmer. (n.d.).
  • AmericanBio. (2015, February 23).
  • ChemSupply Australia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • MDPI. (2023, February 2).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Thermo Fisher Scientific. (2023, March 16).
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)

Sources

Troubleshooting

Technical Support Center: Challenges in the Selective Modification of the Piperidine Ring

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a dynamic resource for troubleshooting the nuanced challenges encountered during the selective modification of the piperi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a dynamic resource for troubleshooting the nuanced challenges encountered during the selective modification of the piperidine ring. As a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs, its successful and precise functionalization is paramount.[1][2][3] This center moves beyond standard protocols to address the "why" behind common experimental failures and provides actionable, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial hurdles faced in the lab.

Q1: My C-H functionalization reaction on an N-Boc piperidine is giving me a mixture of C2 and C4 substituted products with low yield. What's going on?

A: This is a classic regioselectivity problem rooted in the electronic and steric properties of the piperidine ring.[4] The C2 position is electronically activated due to the adjacent nitrogen, making it susceptible to functionalization.[4] However, it is also sterically hindered. The C4 position is less electronically activated but more sterically accessible.[4] The balance between these competing factors is delicate and highly dependent on your reaction conditions.

  • Causality: Rhodium-catalyzed C-H insertion reactions, for example, are highly sensitive to the steric bulk of both the catalyst's ligands and the nitrogen protecting group.[4] A bulky catalyst may preferentially react at the more accessible C4 position, while a smaller catalyst might favor the electronically activated C2 position.[4]

  • Troubleshooting:

    • Catalyst and Ligand Screening: The choice of catalyst is critical. For instance, using Rh₂(R-TCPTAD)₄ can favor C2 functionalization of N-Boc-piperidine, while other catalysts might show different selectivity.[4]

    • Protecting Group Modification: The N-protecting group (Pg) dramatically influences the outcome. Switching from a less bulky group like Boc to a more sterically demanding one can shield the C2 position and direct functionalization to C4.[4] Conversely, a directing group, such as a pyridyl group, can be installed on the nitrogen to explicitly guide the catalyst to the C2 position.[5][6]

Q2: I'm attempting a stereoselective synthesis of a 3,4-disubstituted piperidine, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereocontrol?

A: Achieving high diastereoselectivity in piperidine synthesis is a significant challenge, often due to the flexible nature of the six-membered ring and competing reaction pathways.[7][8] Poor stereoselectivity can indicate that the reaction is not proceeding through a concerted, stereochemically defined transition state.[8]

  • Causality: For reactions like aza-Diels-Alder, a stepwise Mannich-Michael pathway can compete with the desired concerted [4+2] cycloaddition, leading to a loss of stereocontrol.[8] The choice of catalyst and reaction conditions can favor one pathway over the other.

  • Troubleshooting:

    • Use of Cyclic Dienes: Employing cyclic dienes in cycloaddition reactions can often enhance diastereoselectivity.[8]

    • Catalyst Optimization: The nature of the catalyst can profoundly influence the stereochemical outcome. For some transformations, chemo-enzymatic approaches using amine oxidases and ene imine reductases have shown excellent stereoselectivity.[7]

    • Temperature Control: Lowering the reaction temperature can help minimize side reactions and may favor the transition state leading to the desired diastereomer.[8]

Q3: My purified piperidine derivative develops a yellow tint upon storage. Is this a problem, and how can I prevent it?

A: The yellow discoloration is typically due to oxidation of the amine.[8] While it may not interfere with all subsequent reactions, it indicates impurity formation and is undesirable for high-purity applications.

  • Causality: The lone pair on the piperidine nitrogen is susceptible to oxidation by atmospheric oxygen, especially in the presence of light and heat.

  • Troubleshooting:

    • Purification: The most effective way to remove these colored impurities is through distillation.[8]

    • Inert Atmosphere Storage: To prevent re-oxidation, store the purified piperidine under an inert atmosphere, such as nitrogen or argon.[8]

    • Protection from Light and Heat: Storing your compound in an amber vial in a cool, dark place will also help to minimize degradation.[8]

Q4: I'm struggling to separate my desired substituted piperidine from a pyridine impurity by distillation. Why is this so difficult?

A: Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation challenging.[8] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[8]

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

  • Troubleshooting:

    • Azeotropic Distillation with Water: Adding water can alter the azeotropic composition and facilitate separation.[8][9]

    • Selective Salt Formation: A more effective method is to exploit the difference in basicity. Piperidine can react with CO₂ to form a solid piperidine carbonate salt, while the less basic pyridine does not react and can be removed by filtration.[8]

Section 2: Troubleshooting Guides - Navigating Complex Challenges

This section provides a deeper dive into more complex scenarios, offering structured troubleshooting workflows.

Guide 2.1: Regioselectivity in C-H Functionalization

Problem: Unpredictable or poor regioselectivity during the direct functionalization of the piperidine ring.

Workflow:

G cluster_dg Directing Group Strategy cluster_nodg Steric/Electronic Control start Poor Regioselectivity (Mixture of C2, C3, C4 isomers) q1 Is a directing group (DG) being used? start->q1 dg_yes Yes q1->dg_yes Yes nodg_no No q1->nodg_no No q2 Is the DG cleavable under mild conditions? dg_yes->q2 sol1 Consider alternative DGs (e.g., 8-aminoquinoline) for C4 functionalization or pyridyl groups for C2. q2->sol1 No sol2 Optimize DG removal conditions to avoid product degradation. q2->sol2 Yes dg_no No q3 What is the nature of the N-protecting group (Pg)? nodg_no->q3 pg_bulky Bulky Pg (e.g., N-α-oxoarylacetyl) q3->pg_bulky pg_less_bulky Less Bulky Pg (e.g., Boc, Bs) q3->pg_less_bulky sol3 Favors C4 functionalization. Screen catalysts to enhance selectivity. pg_bulky->sol3 sol4 Favors C2 functionalization. If C4 is desired, switch to a bulkier Pg. pg_less_bulky->sol4

Caption: Decision workflow for troubleshooting regioselectivity in piperidine C-H functionalization.

Guide 2.2: Stereocontrol in Piperidine Synthesis and Modification

Problem: Low diastereoselectivity or enantioselectivity in the formation of chiral piperidines.

Workflow:

G start Poor Stereoselectivity q1 Is the reaction a cycloaddition? start->q1 cyclo_yes Yes q1->cyclo_yes cyclo_no No q1->cyclo_no sol1 Consider a stepwise pathway. Optimize catalyst (Lewis acid strength) and temperature to favor a concerted reaction. cyclo_yes->sol1 q2 Is a chiral catalyst or auxiliary being used? cyclo_no->q2 sol2 Screen a panel of chiral ligands or catalysts. Consider biocatalytic methods for high enantioselectivity. q2->sol2 Yes sol3 Introduce a chiral auxiliary on the nitrogen or another part of the substrate. q2->sol3 No

Caption: Troubleshooting guide for improving stereoselectivity in piperidine reactions.

Section 3: Protocols and Data

To provide actionable guidance, this section includes detailed experimental protocols and comparative data.

Protocol 3.1: Selective N-Protection with Boc Group

This protocol is foundational for many subsequent modifications, as the Boc group is crucial for directing lithiation or modulating reactivity.[6][10]

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the piperidine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Table 3.1: Comparison of N-Protecting Groups for C-H Functionalization

The choice of the nitrogen protecting group (Pg) is a critical parameter that dictates the regioselectivity of C-H functionalization reactions.[4]

Protecting Group (Pg)Typical Reagents for C-H FunctionalizationPredominant Site of FunctionalizationKey ConsiderationsReference
Boc (tert-Butoxycarbonyl)Rh₂(R-TCPTAD)₄C2Good for electronic activation at C2; removable under acidic conditions.[4]
Bs (Brosyl)Rh₂(R-TPPTTL)₄C2Provides high diastereoselectivity in some cases.[4]
N-α-oxoarylacetyl Rh₂(S-2-Cl-5-BrTPCP)₄C4A bulky group that sterically shields C2, directing functionalization to C4.[4]
Pyridyl Ru₃(CO)₁₂C2Acts as a directing group, but removal can be challenging.[5]

Section 4: Advanced Topics & Late-Stage Functionalization

Modifying a piperidine ring within a complex, biologically active molecule presents a unique set of challenges, often referred to as late-stage functionalization.[11][12]

Q5: I need to introduce a substituent at the C3 position of a complex piperidine-containing molecule. Direct C-H activation at C3 is proving impossible. What are my options?

A: Direct C-H functionalization at the C3 position is notoriously difficult because it is electronically deactivated by the inductive effect of the nitrogen atom.[4] An indirect approach is often necessary.

  • Causality: The electron-withdrawing nature of the nitrogen atom reduces the electron density at the adjacent C-H bonds, making them less susceptible to electrophilic attack by a metal catalyst.

  • Alternative Strategy: Ring Opening of a Cyclopropanated Intermediate:

    • Cyclopropanation: Start with an N-Boc-tetrahydropyridine precursor. Perform a cyclopropanation reaction across the double bond.

    • Reductive Ring Opening: Subject the resulting cyclopropanated piperidine to reductive ring-opening conditions. The regioselectivity of this opening can be controlled to yield a 3-substituted piperidine. This multi-step sequence effectively bypasses the challenge of direct C3-H activation.[4]

Q6: My late-stage functionalization attempts are failing due to incompatibility with other functional groups in my molecule. How can I achieve selectivity?

A: This is a common and significant challenge. The harsh conditions often required for C-H activation can be detrimental to sensitive functional groups elsewhere in the molecule.[6]

  • Causality: Many catalytic systems for C-H functionalization rely on strong bases, high temperatures, or highly reactive organometallic intermediates that can react with esters, amides, or other sensitive moieties.

  • Troubleshooting with Milder Methods:

    • Photoredox Catalysis: This approach often operates under much milder, pH-neutral conditions at room temperature, making it compatible with a wider range of functional groups.[6][13][14] Flavin-based photocatalysts, for example, can promote C-H oxidation under blue LED irradiation, allowing for subsequent functionalization.[12][13]

    • Enzymatic Reactions: Biocatalysis offers unparalleled selectivity under benign conditions (aqueous media, room temperature).[7] While finding a suitable enzyme for a specific transformation can be challenging, it is a powerful option for complex molecules.

    • Orthogonal Protecting Groups: If multiple reactive sites exist, employ an orthogonal protecting group strategy. This allows for the selective deprotection and modification of one site while others remain protected.[10][15] For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be used to differentiate two amine functionalities.[10][16]

References

Sources

Optimization

Technical Support Center: Navigating Challenges in Acidic Boc Group Removal

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regardi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, mastering Boc deprotection is critical. This resource provides field-proven insights to help you overcome common challenges and ensure the integrity of your synthetic route.

Understanding the Foundation: The Mechanism of Acidic Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that relies on the formation of a stable tert-butyl cation.[1][2][3] The reaction proceeds through the following key steps:

  • Protonation: The acid protonates the carbonyl oxygen of the carbamate.[1][2][4]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][4][5]

  • Decomposition: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas.[1][4][5][6]

  • Protonation of the Amine: The newly liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt.[1]

This mechanism's efficiency is also its primary source of potential issues, namely the reactivity of the generated tert-butyl cation.[3][7]

Boc_Deprotection_Mechanism BocN R-NH-Boc ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc 1. Protonation H_plus H+ CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid 2. Cleavage tBu_cation tert-Butyl Cation (t-Bu+) ProtonatedBoc->tBu_cation AmineSalt Amine Salt (R-NH3+) CarbamicAcid->AmineSalt 3. Decomposition & Protonation CO2 CO2 CarbamicAcid->CO2 Isobutene Isobutene tBu_cation->Isobutene Deprotonation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete or Sluggish Deprotection

Q: My reaction is not going to completion, or is very slow, based on TLC/LC-MS analysis. What are the potential causes and how can I resolve this?

A: Incomplete deprotection is a frequent challenge and can often be rectified by systematically evaluating your reaction parameters.

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on acid concentration, often exhibiting a second-order dependence.[8][9][10][11][12] A minor decrease in acid strength can dramatically slow the reaction.

    • Solution:

      • Increase the concentration of your current acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[13]

      • Switch to a stronger acid system, such as 4M HCl in dioxane.[13]

  • Inadequate Reaction Time or Temperature: While many deprotections are complete within an hour at room temperature, some substrates require more forcing conditions.

    • Solution:

      • Extend the reaction time, monitoring progress periodically (e.g., every 30-60 minutes) to determine the optimal duration.[10]

      • For particularly stubborn substrates, gentle warming may be necessary, but this should be done cautiously to avoid side reactions.[11] High-temperature methods have also been reported but are less common.[14]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the acid from approaching, slowing the reaction.[10][11]

    • Solution: For sterically hindered substrates, a combination of increased reaction time, higher acid concentration, or elevated temperature may be required.[10]

  • Solvent Issues: Proper solvation of both the substrate and the acid is crucial for an efficient reaction.[11]

    • Solution: Ensure your substrate is fully soluble in the chosen solvent. Dichloromethane (DCM) is common for TFA-mediated deprotections, while ethers like dioxane or 2-MeTHF are often used with HCl.[2][15] Be aware that strong acids can cleave ether solvents, potentially forming undesirable byproducts.[15]

Sources

Reference Data & Comparative Studies

Validation

The Tale of Two Rings: A Comparative Guide to the Biological Activity of Piperidine and Pyrrolidine Derivatives

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decisi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing a drug candidate's journey from discovery to clinical application. Among the most celebrated of these foundational structures are the saturated nitrogen-containing heterocycles: the six-membered piperidine and the five-membered pyrrolidine. Both are lauded as "privileged scaffolds" for their frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] This guide offers an objective, data-driven comparison of these two seminal scaffolds, designed to empower researchers and drug development professionals with the insights necessary to make informed decisions in the intricate process of drug design.

At a Glance: Key Physicochemical and Pharmacokinetic Distinctions

While separated by a single methylene unit, the subtle structural variance between piperidine and pyrrolidine gives rise to significant differences in their physicochemical properties, which in turn dictate their pharmacokinetic behavior and biological activity.[1][3]

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Structure Six-membered ringFive-membered ringRing size impacts bond angles, conformational flexibility, and the spatial orientation of substituents.
pKa (Conjugate Acid) ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is a primary concern. Pyrrolidine is marginally more basic.[1]
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic, which can influence solubility, cell permeability, and potential for off-target hydrophobic interactions.[1]
Conformational Flexibility Prefers a rigid chair conformation.Exhibits greater flexibility through envelope and twist (pseudo-rotation) conformations.[1]The rigidity of piperidine can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity. The flexibility of pyrrolidine may be beneficial for targets requiring induced-fit binding.[1]
Metabolic Stability Generally stable, but can be susceptible to oxidation adjacent to the nitrogen.[1]In some contexts, may offer enhanced metabolic stability. For instance, pyrrolidine nitroxides are more resistant to bioreduction than their piperidine counterparts.[1]Strategic placement of substituents can mitigate metabolic liabilities in both scaffolds.

The Causality of Conformation: How Ring Structure Dictates Biological Activity

The fundamental difference in the conformational dynamics of piperidine and pyrrolidine is a critical determinant of their biological activity. The piperidine ring predominantly adopts a stable chair conformation, which rigidly orients its substituents into axial and equatorial positions. This conformational restriction can be a powerful tool in drug design, as it pre-organizes the molecule for optimal interaction with a specific binding pocket, potentially leading to higher potency and selectivity.

Conversely, the pyrrolidine ring is significantly more flexible, readily adopting various envelope and twist conformations in a phenomenon known as pseudorotation.[4] This conformational adaptability can be advantageous when the precise binding mode is unknown or when a degree of flexibility is required for the ligand to adapt to the topology of the target protein.

Case Study: Pancreatic Lipase Inhibitors

A comparative study of piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors illustrates the impact of the scaffold on binding affinity. It was observed that the orientation of functional groups on the more flexible pyrrolidine ring could facilitate enhanced hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to improved binding affinity and lower IC50 values compared to their piperidine counterparts.[5] This suggests that for this particular target, the conformational flexibility of the pyrrolidine scaffold allowed for a more optimal arrangement of key interacting moieties.

Structure-Activity Relationship (SAR): A Tale of Two Scaffolds

The substitution of a piperidine with a pyrrolidine, or vice versa, a strategy often employed in scaffold hopping, can dramatically alter a compound's biological profile.[1] Structure-activity relationship studies are therefore crucial to understanding the nuanced interplay between the core scaffold and its substituents.

For instance, in the development of anticonvulsant agents based on a succinimide core, SAR studies of pyrrolidine-2,5-diones have revealed that the nature and position of substituents on the pyrrolidine ring are critical for their activity.[1] While direct head-to-head comparisons with analogous piperidine-2,6-diones are not always available, it is evident that the inherent geometry of the scaffold plays a pivotal role in defining the pharmacological outcome.

Experimental Protocols: A Self-Validating System for In Vitro Assessment

To provide a practical framework for the comparative evaluation of piperidine and pyrrolidine derivatives, we present detailed protocols for two fundamental in vitro assays: the MTT assay for cytotoxicity and the microsomal stability assay for metabolic profiling.

In Vitro Cytotoxicity Assessment: The MTT Assay

Objective: To determine the cytotoxic potential of piperidine and pyrrolidine derivatives against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa) during their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (piperidine and pyrrolidine derivatives) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Piperidine/Pyrrolidine Derivatives B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

Objective: To evaluate the metabolic stability of piperidine and pyrrolidine derivatives in the presence of liver microsomes.

Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The stability of the compound is typically expressed as its half-life (t½) and intrinsic clearance (CLint).[6][7]

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of the test compounds and positive controls (compounds with known metabolic fates) in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compounds to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compounds. The final protein concentration is typically 0.5 mg/mL.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Microsomal_Stability_Assay A Prepare Microsomal Solution, Test Compounds, and NADPH Regenerating System B Pre-warm to 37°C A->B C Initiate Reaction by Adding NADPH System B->C D Incubate at 37°C with Shaking C->D E Stop Reaction at Time Points (0, 5, 15, 30, 45, 60 min) with Cold Acetonitrile D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Determine Half-life (t½) and Intrinsic Clearance (CLint) G->H

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion: A Nuanced Decision in Drug Design

The choice between a piperidine and a pyrrolidine scaffold is not a matter of inherent superiority but rather a strategic decision guided by the specific objectives of a drug discovery program. Piperidine offers a more rigid, lipophilic framework that can be leveraged to achieve high binding affinity through conformational constraint. In contrast, pyrrolidine provides greater conformational flexibility and a more hydrophilic profile, which may be advantageous for targets requiring an induced fit or when improved aqueous solubility is desired.[1]

Ultimately, a thorough understanding of the structure-activity and structure-property relationships, informed by early and continuous in vitro screening, is paramount for the rational design of drug candidates with optimized efficacy and pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols to empower researchers in making these critical decisions, thereby accelerating the development of novel and effective therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

    • In Vitro: MTT Assay. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Thieme. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • World of Molecules. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

  • PubMed. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. [Link]

  • ResearchGate. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

  • PubMed. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • Royal Society of Chemistry. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Pediaa. Difference Between Pyrrolidine and Piperidine. [Link]

  • ResearchGate. emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Resolution Methods for Racemic Piperidine-3-Carboxylic Acid

Welcome to an in-depth comparative guide on the chiral resolution of racemic piperidine-3-carboxylic acid, a critical chiral building block in modern medicinal chemistry. As a structural analog of the GABA uptake inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative guide on the chiral resolution of racemic piperidine-3-carboxylic acid, a critical chiral building block in modern medicinal chemistry. As a structural analog of the GABA uptake inhibitor nipecotic acid, its enantiomers are pivotal starting materials for a range of pharmaceuticals, particularly those targeting the central nervous system.[1][2] The stereochemistry at the C3 position is often critical for biological activity, making efficient access to enantiomerically pure forms a key challenge for researchers and process chemists.[1][3]

This guide moves beyond a simple listing of methods. It is designed to provide you, a fellow scientist, with the causal logic behind experimental choices, detailed protocols, and a comparative framework to select the most appropriate resolution strategy for your specific application, whether for discovery-phase research or large-scale synthesis.

Chapter 1: Foundational Principles & The Substrate Conundrum

A common pitfall in resolving piperidine-3-carboxylic acid is attempting to directly form diastereomeric salts with the free acid. The molecule is zwitterionic at neutral pH, which can interfere with predictable salt formation and crystallization.

The scientifically sound approach, and the one most frequently validated in the literature, involves the resolution of a more tractable derivative: an ester of the carboxylic acid, typically the ethyl ester, known as ethyl nipecotate. This strategic choice converts the zwitterion into a simple secondary amine, which behaves as a straightforward Brønsted-Lowry base, enabling clean and efficient acid-base chemistry with a chiral resolving agent. The resulting enantiomerically enriched ester can then be easily hydrolyzed to the target carboxylic acid in a subsequent step.

Chapter 2: The Workhorse Method: Classical Resolution via Diastereomeric Salt Formation

This method remains the gold standard for its scalability, cost-effectiveness, and robustness. The principle is based on the reaction of a racemic base (ethyl nipecotate) with an enantiomerically pure chiral acid. This creates a mixture of two diastereomeric salts, which, having different physical properties, can be separated by fractional crystallization due to their differential solubility in a given solvent system.[4]

The Decisive Factor: Selecting the Right Resolving Agent

The success of this technique hinges almost entirely on the choice of the resolving agent. Not all chiral acids are effective. For ethyl nipecotate, extensive screening has shown that certain structures are uniquely efficient.

  • Highly Effective Agents : Di-benzoyl-L-tartaric acid and (S)-mandelic acid are reported to be exceptionally effective, forming crystalline salts that precipitate readily and provide high diastereomeric excess after a single crystallization.[5] The corresponding D- and (R)-enantiomers can be used to isolate the opposite piperidine enantiomer.[6] Another successful agent reported is (D)-2-(4-hydroxyphenoxy)propionic acid.[7]

  • Ineffective Agents : In contrast, other common resolving agents like di-p-tolyl-L-tartaric acid and (R)- or (S)-camphorsulfonic acid either fail to form crystalline salts or do not provide efficient optical purification upon recrystallization with ethyl nipecotate.[5]

This highlights a key principle: the crystal lattice energy, which dictates solubility, is a result of a highly specific three-dimensional interaction between the substrate and the resolving agent. There is no universally superior resolving agent; it must be empirically matched to the substrate.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Isolation racemic Racemic (R/S)-Ethyl Piperidine-3-carboxylate mix Heat to Dissolution racemic->mix agent (+)-Dibenzoyl-L-tartaric Acid (Resolving Agent) agent->mix solvent Solvent (e.g., Ethanol) solvent->mix cool Cool & Seed mix->cool filter Filtration cool->filter precipitate Precipitate: (S)-Ester • (L)-Acid Salt (Less Soluble) base_treat Treat with Base (e.g., NaOH aq.) precipitate->base_treat supernatant Supernatant: (R)-Ester • (L)-Acid Salt (More Soluble) filter->precipitate filter->supernatant s_ester Enriched (S)-Ester base_treat->s_ester hydrolysis Acid/Base Hydrolysis s_acid Final Product: (S)-Piperidine-3-carboxylic Acid hydrolysis->s_acid s_ester->hydrolysis

Caption: Workflow for classical resolution of ethyl piperidine-3-carboxylate.

Field-Proven Experimental Protocol: Resolution of Ethyl Nipecotate

This protocol is synthesized from established procedures.[5]

  • Esterification : Convert racemic piperidine-3-carboxylic acid to its ethyl ester (ethyl nipecotate) using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid or using thionyl chloride followed by ethanol). Purify the resulting racemic ester by distillation.

  • Salt Formation : In a reaction vessel, charge racemic ethyl nipecotate (1.0 eq) and di-benzoyl-L-tartaric acid (0.5 eq) in ethanol (e.g., 99% 2B-ethanol). The 2:1 stoichiometry of amine to a di-acid is crucial.

  • Crystallization : Heat the mixture with stirring until complete dissolution is observed (typically around 75-80 °C).

  • Isolation : Turn off the heat and allow the solution to cool slowly. Seeding the solution with a few crystals of the desired diastereomeric salt at a slightly elevated temperature (e.g., ~70 °C) is highly recommended to ensure controlled crystallization. A precipitate should form as it cools. Allow the mixture to stir at room temperature for several hours (e.g., 18 hours) to maximize recovery.

  • Filtration : Collect the white precipitate by filtration and wash with a small amount of cold ethanol. Dry the salt in vacuo. This solid is the enriched (S)-ethyl nipecotate • di-benzoyl-L-tartrate salt. Analysis has shown this method can yield an enantiomeric excess (ee) of >98% in a single operation.[5]

  • Liberation of the Free Base : Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1 N NaOH). Stir until all solids have dissolved.

  • Extraction : Separate the organic layer, which now contains the enantiomerically enriched (S)-ethyl nipecotate. The aqueous layer contains the sodium salt of the resolving agent, which can be recovered by acidification and extraction.

  • Hydrolysis : Hydrolyze the enriched ester to the final (S)-piperidine-3-carboxylic acid using standard acidic or basic hydrolysis conditions, followed by pH adjustment to the isoelectric point to precipitate the product.

Chapter 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers.[8] In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This results in a mixture of a product and the unreacted starting material, which are chemically distinct and can be separated.

For piperidine-3-carboxylic acid derivatives, the most common EKR strategy is the enantioselective hydrolysis of a racemic ester.

Causality in Enzymatic Resolution

The choice of enzyme, substrate (ester group), solvent, and reaction conditions is paramount. Lipases, such as those from Pseudomonas cepacia (lipase PS) or Candida antarctica (CALB), are frequently employed due to their broad substrate tolerance and commercial availability.[9][10] The enzyme's active site is a chiral environment. One enantiomer of the substrate fits optimally into this site, allowing for efficient catalysis, while the other fits poorly, resulting in a significantly slower or negligible reaction rate.

While highly effective for many piperidine derivatives, reports on the EKR of simple ethyl nipecotate show modest enantioselectivity with some enzymes like pig liver esterase.[11] This underscores the necessity of empirical screening to find the optimal enzyme and conditions for this specific substrate.

Workflow for Enzymatic Kinetic Resolution

G racemic Racemic (R/S)-Ester reaction Selective Hydrolysis racemic->reaction enzyme Enzyme (e.g., Lipase) in Buffer/Solvent enzyme->reaction separation Separation (e.g., Extraction) reaction->separation Reaction stops at ~50% conversion product_acid Product: (S)-Acid separation->product_acid unreacted_ester Unreacted: (R)-Ester separation->unreacted_ester hydrolysis Chemical Hydrolysis unreacted_ester->hydrolysis product_acid_2 Product: (R)-Acid hydrolysis->product_acid_2

Caption: General workflow for Enzymatic Kinetic Resolution via hydrolysis.

General Experimental Protocol: Lipase-Catalyzed Hydrolysis

This is a representative protocol adaptable for screening.

  • Setup : Dissolve or suspend the racemic ethyl piperidine-3-carboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). An organic co-solvent may be required to aid solubility.

  • Enzyme Addition : Add the selected lipase (e.g., lipase PS, commercially available immobilized or free) to the mixture.

  • Reaction Monitoring : Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring. Monitor the progress of the reaction by chiral HPLC to track the formation of the acid and the enantiomeric excess of both the remaining ester and the product acid.

  • Quenching : Stop the reaction at approximately 50% conversion to maximize the yield and ee of both components. This can be done by filtering off the enzyme (if immobilized) or by adding a water-miscible organic solvent like acetone or acetonitrile to precipitate the enzyme.

  • Separation : Acidify the reaction mixture to a low pH (e.g., pH 2-3) to protonate the unreacted amine. Extract the unreacted ester with an organic solvent (e.g., ethyl acetate). The product acid will remain in the aqueous layer.

  • Isolation :

    • Unreacted Ester : The organic layer contains the enantiomerically enriched unreacted ester, which can be isolated and subsequently hydrolyzed to yield the other enantiomer of the carboxylic acid.

    • Product Acid : Adjust the pH of the aqueous layer to the isoelectric point to isolate the enantiomerically pure product acid.

Chapter 4: Preparative Chromatographic Separation

For small-scale applications or when both enantiomers are required in very high purity, preparative chiral chromatography (either HPLC or Supercritical Fluid Chromatography, SFC) is a powerful, albeit less scalable, option.[12]

This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. One enantiomer forms a more stable transient diastereomeric complex with the CSP and is retained longer on the column, while the other elutes more quickly, allowing for their separation. Polysaccharide-based CSPs are common choices for this type of separation.[12]

The primary drawbacks are the high cost of the specialized columns and solvents, and the lower throughput compared to crystallization, making it less ideal for large-scale manufacturing.[4]

Workflow for Preparative Chiral HPLC/SFC

G racemic Racemic Piperidine-3-carboxylic Acid or Ester Derivative injection Inject onto Chiral Column racemic->injection column Chiral Stationary Phase (CSP) + Mobile Phase injection->column detector Detector (e.g., UV) column->detector fraction Fraction Collection detector->fraction enant1 Enantiomer 1 fraction->enant1 Early Eluting enant2 Enantiomer 2 fraction->enant2 Late Eluting

Caption: Workflow for chiral resolution using preparative chromatography.

Chapter 5: Comparative Analysis & Selection Guide

Choosing the right method depends on your specific goals: scale, purity requirements, cost, and available equipment. The table below provides a direct comparison to guide your decision-making process.

Parameter Diastereomeric Salt Crystallization Enzymatic Kinetic Resolution (EKR) Preparative Chiral Chromatography
Principle Differential solubility of diastereomeric saltsEnantioselective enzymatic reactionDifferential interaction with a chiral stationary phase
Max Theoretical Yield 50% for one enantiomer (per cycle)50% for each component (product + unreacted SM)Nearly 100% for both enantiomers
Typical ee% >95%, often >98% with one crystallization[5]Variable (can be >99%), highly enzyme-dependent>99.5%
Scalability Excellent; primary method for industrial scaleGood, but can be limited by enzyme cost/stabilityPoor to moderate; best for lab/kilo-lab scale
Cost-Effectiveness High (resolving agents are often recyclable)Moderate (enzymes can be expensive but are reusable)Low (high cost of CSPs and solvent consumption)
Pros Robust, scalable, well-understood, high ee%Very high selectivity possible, mild conditionsAccess to both enantiomers in high purity, rapid method development
Cons Requires screening of agents/solvents, may need recrystallization[7]Max 50% yield for a single product, requires enzyme screeningLow throughput, expensive, solvent-intensive[4]
Best For... Large-scale synthesis of a single enantiomerAccessing both enantiomers, green chemistry initiativesSmall-scale discovery, analytical standard preparation

Conclusion

The chiral resolution of racemic piperidine-3-carboxylic acid is a well-established field with multiple viable pathways. For large-scale, cost-effective production of a single enantiomer, classical diastereomeric salt formation using an ester derivative like ethyl nipecotate with a carefully selected resolving agent such as di-benzoyl-L-tartaric acid remains the most authoritative and field-proven method.[5] Enzymatic methods offer a green and highly selective alternative, though they require initial screening and are theoretically limited to a 50% yield for any single product. Finally, preparative chromatography provides the highest purity for both enantiomers but is best reserved for smaller-scale applications where cost and throughput are less critical.

A thorough understanding of the underlying chemical principles and a pragmatic assessment of your project's specific needs will enable you to select and execute the optimal resolution strategy.

References

A complete list of all sources cited within this guide.

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Method for optical resolution of piperidine carboxylic acid derivative.
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • Resolution of (±)-nipecotic acid ((±)-3-piperidinecarboxylic acid) by separation of palladium(II) diastereomers... ElectronicsAndBooks. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. ChemScence. [Link]

  • Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH National Center for Biotechnology Information. [Link]

  • Enzymatic resolution process.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.

Sources

Validation

The Cutting Edge of Inflammation Control: A Comparative Guide to 2-Aminothiazole Derivatives as Potent Inhibitors of PGE2 Production

In the landscape of inflammatory and cancer research, the quest for selective and potent therapeutic agents is perpetual. Prostaglandin E2 (PGE2) has long been identified as a pivotal mediator of inflammation, pain, and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of inflammatory and cancer research, the quest for selective and potent therapeutic agents is perpetual. Prostaglandin E2 (PGE2) has long been identified as a pivotal mediator of inflammation, pain, and various cancers.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) have primarily targeted the cyclooxygenase (COX) enzymes to curb PGE2 production. However, this broad-spectrum inhibition often leads to undesirable side effects.[2][3] This guide delves into a promising class of compounds, the 2-aminothiazole derivatives, which offer a more targeted approach to inhibiting PGE2 synthesis, primarily through the modulation of microsomal prostaglandin E synthase-1 (mPGES-1).[4][5]

This comprehensive guide provides an in-depth comparison of the efficacy of various 2-aminothiazole derivatives, supported by experimental data and detailed protocols for their evaluation. We will explore their mechanism of action, structure-activity relationships, and performance against other established PGE2 inhibitors.

The Prostaglandin E2 Synthesis Pathway: A Renewed Perspective

The biosynthesis of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2 (cPLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX-1 or COX-2.[2][6] Finally, terminal prostaglandin synthases, such as microsomal prostaglandin E synthase-1 (mPGES-1), catalyze the isomerization of PGH2 to the biologically active PGE2.[7]

Traditional NSAIDs and coxibs inhibit COX-1 and/or COX-2, leading to a broad suppression of prostanoid synthesis, which can disrupt physiological processes and cause gastrointestinal and cardiovascular side effects.[2][5] In contrast, inhibitors of mPGES-1 offer a more refined therapeutic strategy by specifically targeting the final step in PGE2 production, leaving the synthesis of other important prostanoids unaffected.[4][5]

PGE2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation cPLA2 cPLA2 cPLA2->AA COX COX-1 / COX-2 COX->PGH2 mPGES1 mPGES-1 mPGES1->PGE2 NSAIDs NSAIDs, Coxibs NSAIDs->COX Inhibition Aminothiazoles 2-Aminothiazole Derivatives Aminothiazoles->mPGES1 Inhibition

Caption: The Prostaglandin E2 (PGE2) synthesis pathway and points of inhibition.

Comparative Efficacy of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold has proven to be a versatile template for the development of potent PGE2 inhibitors.[8] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the thiazole ring can significantly impact their inhibitory activity.[9][10]

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentCellular PGE2 Reduction EC50 (nM)In Vitro COX-2 Inhibition IC50 (µM)Reference
5l Me4-OPh-PhCH(OH)Me90> 5[1]
1a p-Cl-Ph4-OPh-PhH--[1]
Compound 7 -2-bromophenylcarbonyl-150-[4]
Compound 3 -2-bromophenylcarbonyl-200-[4]
Celecoxib ---1.150.03[1]

Table 1: Comparative in vitro efficacy of selected 2-aminothiazole derivatives and Celecoxib. This table highlights that several 2-aminothiazole derivatives exhibit potent cellular PGE2 reduction with negligible direct inhibition of COX-2, indicating a mechanism of action targeting downstream enzymes like mPGES-1.[1][4]

Notably, compounds bearing a 4-phenoxyphenyl substituent at the R2 position have demonstrated high cellular activity.[1] For instance, compound 5l shows a remarkable EC50 of 90 nM for PGE2 reduction in HCA-7 human adenocarcinoma cells, while displaying an IC50 for COX-2 inhibition greater than 5 µM.[1] This significant separation of activities underscores the potential for a superior safety profile compared to COX-inhibiting NSAIDs.

Furthermore, studies on 2-aminoacyl-1,3,4-thiadiazole derivatives, which share a similar structural motif, have identified compounds with nanomolar IC50 values for PGE2 biosynthesis inhibition.[4] For example, compounds 3 and 7 from this series showed potent inhibition and were found to modulate IL-6 and PGE2 production in lipopolysaccharide-stimulated macrophage cell lines.[4]

Dual Inhibition: A Novel Anti-inflammatory Strategy

An exciting development in this field is the design of 2-aminothiazole-featured pirinixic acid derivatives that act as dual inhibitors of 5-lipoxygenase (5-LO) and mPGES-1.[11][12] This dual-action approach simultaneously targets the production of both leukotrienes and prostaglandins, two key classes of inflammatory mediators. This strategy may offer enhanced anti-inflammatory effects and a reduced risk of side effects compared to single-target agents.[5]

Experimental Protocols for Evaluating PGE2 Inhibition

To ensure the rigorous evaluation of these compounds, standardized and validated experimental protocols are essential. The following outlines a typical workflow for assessing the efficacy of 2-aminothiazole derivatives as PGE2 inhibitors.

Experimental_Workflow cluster_cell_based_assay Cell-Based Assay cluster_elisa PGE2 Quantification (ELISA) CellSeeding 1. Cell Seeding (e.g., Macrophages, A549) CompoundTreatment 2. Pre-incubation with 2-Aminothiazole Derivatives CellSeeding->CompoundTreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS, IL-1β) CompoundTreatment->Stimulation SupernatantCollection 4. Supernatant Collection Stimulation->SupernatantCollection ELISA_Plate 5. Competitive ELISA SupernatantCollection->ELISA_Plate DataAnalysis 6. Data Analysis (IC50/EC50 Determination) ELISA_Plate->DataAnalysis

Caption: General experimental workflow for evaluating PGE2 inhibitors.

Step-by-Step Cell-Based Assay for PGE2 Inhibition

This protocol describes the treatment of a suitable cell line with an inflammatory stimulus to induce PGE2 production and the subsequent assessment of the inhibitory effect of the test compounds.[13]

  • Cell Seeding:

    • Harvest and count the desired cells (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells).

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the test compound.

    • Remove the old medium from the cells and replace it with 90 µL of fresh medium.

    • Add 10 µL of the diluted compounds or vehicle to the respective wells.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Prepare a stock solution of an inflammatory stimulus (e.g., 10 µg/mL LPS or 100 ng/mL IL-1β) in culture medium.[13]

    • Add 10 µL of the stimulus to all wells except for the unstimulated control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • PGE2 Measurement:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Measure the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[14][15]

Data Analysis
  • Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

2-Aminothiazole derivatives represent a highly promising class of PGE2 production inhibitors with a distinct and potentially safer mechanism of action compared to traditional NSAIDs. Their ability to selectively target mPGES-1 opens new avenues for the development of novel anti-inflammatory and anti-cancer therapies. The structure-activity relationships explored to date provide a solid foundation for the rational design of even more potent and selective next-generation inhibitors. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these compelling compounds.

References

  • Lauro, G., Terracciano, S., Cantone, V., Ruggiero, D., Fischer, K., Pace, S., Werz, O., Bruno, I., & Bifulco, G. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 57-64. [Link]

  • Gerogianni, K., Tantry, M. A., Gerokonstantis, D. T., & Gkatis, A. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link]

  • Jindal, D. P., Gupta, A., & Sharma, M. (2012). Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 22(10), 3567-3570. [Link]

  • Nørregaard, R., Kwon, T. H., & Frøkiær, J. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 34(4), 194-200. [Link]

  • The University of Arizona. (2012). Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE >2> production in cells. Retrieved from [Link]

  • Hanke, T., Dehm, F., Liening, S., Popella, S. D., Maczewsky, J., Pillong, M., ... & Werz, O. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9031-9044. [Link]

  • Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Oncology, 13, 1099811. [Link]

  • Kordan, W., & Wójcik, M. (2014). Cyclooxygenase pathways. Acta Biochimica Polonica, 61(4), 639-649. [Link]

  • Hanke, T., Dehm, F., Liening, S., Popella, S. D., Maczewsky, J., Pillong, M., ... & Werz, O. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry, 56(22), 9031-9044. [Link]

  • Lauro, G., Terracciano, S., Cantone, V., Ruggiero, D., Fischer, K., Pace, S., Werz, O., Bruno, I., & Bifulco, G. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 57-64. [Link]

  • Kordan, W., & Wójcik, M. (2014). Cyclooxygenase pathways. Acta Biochimica Polonica, 61(4), 639-649. [Link]

  • Murakami, M. (2004). Prostaglandin E Synthase, a Terminal Enzyme for Prostaglandin E 2 Biosynthesis. Journal of Biochemistry and Molecular Biology, 37(6), 639-44. [Link]

  • Gustafsson, A., Lagnö, C., Krekmanova, L., & Jönsson, D. (2018). Aminothiazoles inhibit osteoclastogenesis and PGE 2 production in LPS-stimulated co-cultures of periodontal ligament and RAW 264.7 cells, and RANKL-mediated osteoclastogenesis and bone resorption in PBMCs. Journal of cellular and molecular medicine, 22(12), 6193-6204. [Link]

  • Gustafsson, A., Lagnö, C., Krekmanova, L., & Jönsson, D. (2018). Aminothiazoles inhibit RANKL- and LPS-mediated osteoclastogenesis and PGE2 production in RAW 264.7 cells. Journal of Cellular and Molecular Medicine, 22(12), 6193-6204. [Link]

  • Kim, J. Y., Kim, Y. H., & Kim, H. S. (2021). Inhibition of Inflammation by an Air-Based No-Ozone Cold Plasma in TNF-α-Induced Human Keratinocytes: An In Vitro Study. Cosmetics, 8(4), 84. [Link]

  • Ueda, S., Ohtani, T., & Nishimura, S. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. [Link]

  • Chen, S. H., Oyarzabal, E. A., & Hong, J. S. (2016). Physiological Concentration of Prostaglandin E2 Exerts Anti-inflammatory Effects by Inhibiting Microglial Production of Superoxide Through a Novel Pathway. Journal of Neuroimmune Pharmacology, 11(3), 543-554. [Link]

  • Bozik, M., Kovacevic, T., Milosevic, M., Jukic, M., & Gobec, S. (2022). The structure-activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5876. [Link]

Sources

Comparative

Anticancer activity of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazoline-6-yl)thio]acetamides

In the landscape of modern oncology, the quest for targeted therapeutics with improved efficacy and reduced off-target effects is paramount. Quinazoline and its fused heterocyclic derivatives have emerged as a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for targeted therapeutics with improved efficacy and reduced off-target effects is paramount. Quinazoline and its fused heterocyclic derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors. This guide provides a comprehensive analysis of a promising new class of these compounds: N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazoline-6-yl)thio]acetamides . We will objectively compare their anticancer performance with related alternatives, supported by experimental data, and provide detailed methodologies for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents.

Introduction: The Rationale for Targeting Kinases with Triazino[2,3-c]quinazolines

The quinazoline core is a cornerstone in the development of inhibitors targeting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[3] Marketed drugs like Gefitinib and Erlotinib validate the clinical utility of the quinazoline scaffold in targeting these pathways.[4]

The compounds of interest in this guide, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazoline-6-yl)thio]acetamides, represent a novel structural iteration. The fusion of a triazine ring to the quinazoline framework, coupled with a thioacetamide linker to various cycloalkyl and aryl moieties, offers a unique three-dimensional structure that can be systematically modified to explore structure-activity relationships (SAR). The core hypothesis is that these modifications can enhance potency and selectivity towards cancer-associated kinases.

Comparative Anticancer Activity: An Evidence-Based Assessment

The primary evaluation of novel anticancer compounds often involves screening against a panel of human cancer cell lines. The National Cancer Institute's 60-cell line panel (NCI-60) is a gold standard for such initial assessments, providing a broad spectrum of data across various cancer types.[5][6]

Performance of Triazino[2,3-c]quinazoline Derivatives

Studies on N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated significant and selective anticancer activity. For instance, compound 4.10 from this series was identified as a particularly potent agent, exhibiting selective activity against non-small cell lung cancer (HOP-92) and CNS cancer (U251) cell lines, with log(GI50) values of -6.01 and -6.00, respectively.[7] This level of potency, in the sub-micromolar range, is a strong indicator of a promising therapeutic candidate.

Further SAR studies on related 2-[(3-R-2-oxo-2H-[1][8]triazino[2,3-c]quinazolin-6-yl)thio]acetamides have highlighted the importance of the substituents. For example, 2-[(3-methyl-2-oxo-2H-[1][8]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (compound 39 in some studies) showed remarkable activity against colon, melanoma, and ovarian cancer cell lines, with GI50 values in the micromolar range.[4] Specifically, its GI50 values were reported to be as low as 0.41 µM for colon cancer cell lines and 0.25 µM for ovarian cancer cell lines.[4]

The table below summarizes the growth inhibition data for selected lead compounds from this chemical series against various cancer cell lines.

Compound IDCancer SubpanelCell LineActivity (GI50, µM)Reference
Compound 4.10 Non-Small Cell LungHOP-92~0.10[7]
CNS CancerU251~0.10[7]
Compound 3.1 Colon CancerHCT-1160.41[4]
Colon CancerSW-6200.69[4]
MelanomaSK-MEL-50.48[4]
Ovarian CancerOVCAR-30.25[4]
Compound 4b Renal CancerA498~0.027[9][10]
Comparison with Other Quinazoline-Based Anticancer Agents

To contextualize the performance of our topic compounds, it is instructive to compare their activity with other quinazoline derivatives. Many of these alternatives also target key oncogenic pathways. For example, novel quinazoline derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[3][11] One such derivative, compound SQ2 , demonstrated an IC50 of 0.014 µM against VEGFR-2 kinase and potent cytotoxic activity against colon cancer cell lines (HT-29 IC50 = 3.38 µM).[11] While a direct comparison of GI50 and kinase inhibition IC50 values should be made with caution, it is clear that the triazino[2,3-c]quinazoline series exhibits comparable, and in some cases, more potent, cell growth inhibitory effects.

Another class of related compounds,[1][8]triazolo[4,3-c]quinazolines, has also been investigated for anticancer properties. Compound 10k from this series showed potent antiproliferative activity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 4.88 µM and 5.21 µM, respectively, and a strong inhibitory effect on VEGFR-2 (IC50 = 53.81 nM).[12] These findings underscore the therapeutic potential of expanding the quinazoline core with various triazole and triazine heterocycles.

Mechanistic Insights: How Do These Compounds Exert Their Anticancer Effects?

The potent anticancer activity of these compounds strongly suggests an interaction with critical cellular pathways. Based on the broader literature for quinazoline derivatives, the most probable mechanisms of action include the inhibition of key signaling kinases and the induction of apoptosis.

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR)

The structural similarity of the triazino[2,3-c]quinazoline scaffold to known EGFR and VEGFR inhibitors is a compelling reason to hypothesize that these are primary targets.[3] The anilino-quinazoline moiety is a well-established pharmacophore for ATP-competitive inhibition of these kinases.[1] The diagram below illustrates the general signaling pathway and the putative point of intervention for these compounds.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR-2 VEGFR->PI3K_Akt PLCg PLCγ Pathway VEGFR->PLCg EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR Binds Proliferation Cell Proliferation, Angiogenesis, Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation PLCg->Proliferation Compound Triazino[2,3-c]quinazoline Derivatives Compound->EGFR Compound->VEGFR

Caption: Putative inhibition of EGFR and VEGFR signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anticancer therapy is the induction of programmed cell death, or apoptosis. Several studies on related quinazoline derivatives have confirmed their ability to induce apoptosis and cause cell cycle arrest. For instance, a novel quinazoline-containing 1,2,3-triazole was shown to induce both early and late apoptosis in multiple cancer cell lines, as determined by Annexin V/PI staining.[13] This compound also caused cell cycle arrest, preventing cancer cells from progressing through the division cycle.[13] It is highly probable that the N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazoline-6-yl)thio]acetamides exert their cytotoxic effects through similar mechanisms.

The workflow for assessing these mechanistic aspects is depicted below.

Mechanistic_Workflow cluster_assays Mechanistic Assays cluster_results Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with Triazino[2,3-c]quinazoline Derivative start->treatment harvest Harvest Cells at Various Time Points treatment->harvest flow_cytometry Flow Cytometry (Annexin V/PI for Apoptosis, PI for Cell Cycle) harvest->flow_cytometry western_blot Western Blotting (Signaling Proteins, Apoptotic Markers) harvest->western_blot apoptosis_data Quantification of Apoptotic Cells flow_cytometry->apoptosis_data cell_cycle_data Cell Cycle Phase Distribution flow_cytometry->cell_cycle_data protein_data Changes in Protein Expression/Phosphorylation western_blot->protein_data

Caption: Workflow for investigating the mechanism of action.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and validity of the findings presented, it is essential to adhere to standardized and well-documented experimental protocols. The following sections detail the methodologies for the key assays discussed.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Seed and treat cells with the test compounds as described for the MTT assay. After the incubation period, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The cell populations are distinguished as follows:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Analysis of Signaling Proteins (Western Blotting)

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[7][19]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with antibodies specific to the target protein.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the test compounds for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-Bax, anti-Bcl-2, or anti-caspase-3) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

The N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazoline-6-yl)thio]acetamides represent a highly promising class of anticancer agents. The available data demonstrates their potent and selective activity against a range of cancer cell lines, with performance comparable or superior to other quinazoline-based compounds. The likely mechanism of action involves the inhibition of key oncogenic receptor tyrosine kinases and the subsequent induction of apoptosis.

Future research should focus on several key areas:

  • Comprehensive NCI-60 Screening: A full dataset for a wider range of analogs would provide a more complete picture of their spectrum of activity and selectivity.

  • Direct Kinase Inhibition Assays: Enzymatic assays are required to confirm the direct inhibition of EGFR, VEGFR-2, and other relevant kinases and to determine their IC50 values.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Advanced Mechanistic Studies: A deeper dive into the specific signaling nodes affected by these compounds, using techniques like phosphoproteomics, will further elucidate their mechanism of action.

By pursuing these avenues of research, the full therapeutic potential of this novel chemical scaffold can be realized, paving the way for the development of next-generation targeted cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chaudhary, P., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(4), 859-890.
  • Cighir, C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Karthikeyan, C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585.
  • Kovalenko, S. I., et al. (2012). Substituted 2-[(2-Oxo-2H-[1][8]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Scientia Pharmaceutica, 80(4), 837–865.

  • Kovalenko, S. I., et al. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][8]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(12), 6066-74.

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Singh, M., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1235-1277.
  • MDPI. (2012). Substituted 2-[(2-Oxo-2H-[1][8]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2012). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1][8]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). New[1][8]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation. Archiv der Pharmazie, 355(9), e2200133.

  • ResearchGate. (n.d.). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1][8]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(1), e2000237.
  • Dehghan-Nayeri, M. J., et al. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Scientific Reports.
  • Al-Obeed, O., et al. (2018). Novel quinazoline-based sulfonamide derivative (3D) induces apoptosis in colorectal cancer by inhibiting JAK2-STAT3 pathway. OncoTargets and Therapy, 11, 3269–3282.
  • Ghafourian, S., et al. (2022).
  • National Cancer Institute. (n.d.). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Substituted 2-[(2-Oxo-2H-[1][8]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Retrieved from [Link]

  • National Cancer Institute. (n.d.). The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. Retrieved from [Link]

  • Bentham Science. (n.d.). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Retrieved from [Link]

  • UKRAIN. (2001). NCI cell lines. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Data - Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • PubMed. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[ g]quinazoline Derivatives (In Vitro). Retrieved from [Link]

  • MDPI. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of Methyl 2-(boc-amino)-2-(3-piperidyl)acetate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-(boc-amino)-2-(3-piperidyl)acetate, a compound featuring a Boc-protect...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-(boc-amino)-2-(3-piperidyl)acetate, a compound featuring a Boc-protected amine, a methyl ester, and a piperidine ring, is a valuable building block. However, its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide moves beyond a simple checklist to provide a comprehensive, step-by-step protocol grounded in chemical principles and regulatory standards, ensuring your laboratory operations remain safe and compliant.

Hazard Assessment: A Structurally-Informed Approach

A specific Safety Data Sheet (SDS) for Methyl 2-(boc-amino)-2-(3-piperidyl)acetate (CAS No. 1219331-78-8) is not always readily available[1][2]. Therefore, a prudent risk assessment must be conducted by evaluating the hazards associated with its constituent structural motifs: the piperidine ring, the Boc-protecting group, and the methyl ester functionality.

  • Piperidine Moiety : Piperidine and its derivatives are often classified as irritants and can be toxic and flammable[3][4]. The presence of the secondary amine in the piperidine ring imparts a basic character, making it reactive with acids.

  • Boc (tert-Butoxycarbonyl) Group : This protecting group is notoriously labile under acidic conditions[5][6][]. Contact with strong acids will cleave the group, generating isobutylene and carbon dioxide. While the Boc group itself is not considered highly hazardous, its reactivity dictates chemical compatibility for disposal[8][9].

  • Methyl Ester : The methyl ester group can undergo hydrolysis under strongly acidic or basic conditions. Furthermore, related simple esters like methyl acetate are classified as highly flammable liquids that can cause eye irritation[10].

Based on this analysis, the compound must be handled as a potentially hazardous substance.

Hazard ConsiderationInferred RiskRationale & Causality
Health Hazards Skin, eye, and respiratory tract irritant[9][11].Derived from piperidine derivatives, which are known irritants[3].
Chemical Hazards Incompatible with strong acids and strong oxidizing agents[9].The Boc group is acid-labile, and the piperidine amine will react exothermically with acids.
Flammability Potential fire risk.The structural similarity to flammable solvents and piperidine suggests it should be kept away from ignition sources[4].

Pre-Disposal Safety & Spill Management

Before beginning any disposal procedure, ensure all safety protocols are in place. This is not merely procedural; it is a self-validating system to prevent exposure and incidents.

Personal Protective Equipment (PPE)

Proper PPE is your primary defense against chemical exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use[8].

  • Body Protection : A standard laboratory coat is mandatory.

Engineering Controls

All handling and preparation of this waste for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

Spill & Emergency Protocol

In the event of a spill:

  • Evacuate : Clear the immediate area of all personnel[8].

  • Ventilate : Ensure the fume hood is operating to ventilate the area.

  • Contain : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect : Sweep up the absorbed material and place it in a suitable, sealable container for disposal as hazardous waste[9].

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Inform your institution's Environmental Health & Safety (EHS) office of the spill, regardless of size[1].

Step-by-Step Disposal Protocol

The disposal of Methyl 2-(boc-amino)-2-(3-piperidyl)acetate must be managed as hazardous chemical waste in accordance with local and national regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[12][13].

Step 1: Waste Characterization and Segregation

This is the most critical step. Due to its chemical nature, this compound must be disposed of as hazardous waste.

  • Action : Designate this material as a "Hazardous Chemical Waste."

  • Causality : Segregation prevents dangerous reactions. Do not mix this waste with:

    • Strong Acids : This will cause a violent reaction with the piperidine amine and uncontrolled cleavage of the Boc-protecting group.

    • Strong Oxidizing Agents : These are generally incompatible with organic compounds and amines[9].

    • Other Incompatible Waste Streams : Refer to chemical compatibility charts and avoid mixing with different waste classes[14].

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action : Select a clean, sealable, and chemically compatible container. The original product container is often a suitable choice if it is in good condition[15].

  • Requirements :

    • The container must be free of damage and able to be securely sealed to prevent leaks[12][15].

    • Ensure there is at least one inch of headroom to allow for vapor expansion[15].

    • Never use food-grade containers[15].

Step 3: Labeling

Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Action : Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[16].

  • Label Contents : The label must include:

    • The words "Hazardous Waste"[17].

    • The full, unabbreviated chemical name: "Methyl 2-(boc-amino)-2-(3-piperidyl)acetate".

    • An indication of the associated hazards (e.g., Irritant, Flammable).

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).

  • Action : Store the sealed and labeled waste container in your designated SAA.

  • SAA Requirements :

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[12][17].

    • Store containers in a well-ventilated area, away from heat or ignition sources[3].

    • Use secondary containment (such as a spill tray) to capture any potential leaks[12].

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from "cradle to grave."

  • Action : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[3][17].

  • Compliance : Do not pour this chemical down the drain or dispose of it in regular trash[4][12]. Final disposal will likely be through high-temperature incineration by a certified facility[17].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Methyl 2-(boc-amino)-2-(3-piperidyl)acetate.

DisposalWorkflow Start Waste Generation Characterize Step 1: Characterize as Hazardous Waste Start->Characterize Segregate Step 2: Segregate Waste (Keep from acids, oxidizers) Characterize->Segregate Containerize Step 3: Select Compatible & Sealed Container Segregate->Containerize Label Step 4: Apply 'Hazardous Waste' Label with Full Chemical Name Containerize->Label Store Step 5: Store in Designated SAA Label->Store ContactEHS Step 6: Arrange Pickup via EHS/Licensed Vendor Store->ContactEHS End Compliant Disposal ContactEHS->End

Caption: Logical workflow for the safe and compliant disposal of chemical waste.

Conclusion: A Commitment to Safety

The responsible disposal of Methyl 2-(boc-amino)-2-(3-piperidyl)acetate is a direct reflection of a laboratory's commitment to safety, regulatory compliance, and scientific integrity. By understanding the chemical reasoning behind each step—from hazard assessment based on functional groups to strict segregation and proper containerization—research professionals can effectively mitigate risks. This protocol serves as a foundational guide to ensure that the pursuit of scientific advancement does not come at the cost of personal or environmental safety.

References

  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). Benchchem.
  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet for trans-4-(Boc-amino)cyclohexaneacetaldehyde. Thermo Fisher Scientific.
  • Safety Data Sheet for (S)-(+)-3-Amino-1-BOC-piperidine. Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Safety Data Sheet for Piperidine. Carl ROTH.
  • Safety Data Sheet for Methyl Acetate. Sigma-Aldrich.
  • Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. Chemsrc.
  • Safety Data Sheet for Methyl Acetate. Agilent Technologies, Inc..
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Chemical Compatibility Chart. Cole-Parmer.
  • Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. Echemi.

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-(boc-amino)-2-(3-piperidyl)acetate: Essential Safety and Operational Protocols

Hazard Assessment: A Structurally-Informed Approach To establish the necessary protective measures, we must first understand the potential hazards inherent in the molecule's structure. The Piperidine Moiety : The core of...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Structurally-Informed Approach

To establish the necessary protective measures, we must first understand the potential hazards inherent in the molecule's structure.

  • The Piperidine Moiety : The core of this molecule includes a piperidine ring. Piperidine itself is classified as a toxic, corrosive, and flammable liquid.[1][2] It is known to cause severe skin burns and eye damage, and it is toxic if it comes into contact with skin or is inhaled.[1] Therefore, it is prudent to handle any piperidine derivative with precautions against skin and eye contact, and to minimize inhalation of any dusts or aerosols.

  • The Boc-Protected Amino Ester : The tert-butoxycarbonyl (Boc) protecting group is generally stable but is designed to be removed under acidic conditions.[3] While not hazardous in itself, its presence indicates that the compound will likely be used in reactions involving strong acids (like TFA), which require their own stringent handling protocols. The amino acid ester functionality is not typically associated with acute hazards but should be treated as a potential irritant and sensitizer, as is common for complex organic molecules.[4]

Given this structural analysis, Methyl 2-(boc-amino)-2-(3-piperidyl)acetate must be handled as a substance that is potentially corrosive to skin and eyes, toxic upon contact or inhalation, and may cause irritation.[5][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.[7][8]

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) or safety glasses with side shields supplemented with a face shield.[7][9]The piperidine moiety presents a significant risk of severe eye damage and corrosion.[1] Goggles provide a seal against splashes, while a face shield offers an additional layer of protection during procedures with a higher splash risk, such as transfers or reaction quenching.[10]
Hand Protection Double-gloving with disposable nitrile gloves.[7][10]Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[10] Double-gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the outer glove immediately after a potential contamination event. Gloves must be inspected for tears before use and changed frequently.[11]
Body Protection Flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.[11][12]A lab coat protects against incidental skin contact from spills and prevents contamination of personal clothing.[13] Long pants and closed-toe shoes are a minimum requirement to protect exposed skin on the lower body.[12]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood.All handling of the solid compound or its solutions should be performed within a chemical fume hood to control vapor and aerosol exposure.[11] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge would be necessary.[10][14]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Engineering Controls

  • Designate a Work Area : All handling of Methyl 2-(boc-amino)-2-(3-piperidyl)acetate must occur within a certified chemical fume hood.[11]

  • Verify Fume Hood Function : Before starting, ensure the fume hood is operational, with the sash positioned at the lowest practical height to maximize containment.[11]

  • Assemble Materials : Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers within the hood to minimize movement in and out of the controlled area.

  • Don PPE : Put on all required PPE as detailed in the table above before approaching the designated work area.[8]

3.2. Weighing and Transferring the Solid

  • Minimize Dust : Handle the solid compound gently to avoid creating airborne dust.

  • Use Appropriate Tools : Use clean spatulas for transfers. Place the weigh boat on an analytical balance inside the fume hood if possible, or quickly transfer the weighed material into a closed container before moving it.

  • Immediate Cleanup : Clean any residual powder from the spatula and weighing surface with a solvent-dampened wipe and dispose of it in the designated solid waste container.

3.3. Post-Handling and Decontamination

  • Clean Equipment : Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) after use.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Remove the outer pair of gloves first, followed by the lab coat, eye protection, and finally the inner gloves.

  • Personal Hygiene : Wash hands thoroughly with soap and water immediately after completing the work and removing gloves.[9][11]

Emergency Response: Spill and Exposure Plan

Preparedness is key to managing unexpected events safely.

First Aid Measures:

  • Skin Contact : Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow: The following diagram outlines the essential steps for responding to a chemical spill.

Spill_Response_Workflow spill Spill Detected alert Alert Personnel & Evacuate Immediate Area spill->alert ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator if needed) alert->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain cleanup Clean Up Spill (Collect absorbent material) contain->cleanup dispose Package Waste (Seal in labeled container) cleanup->dispose decon Decontaminate Area & Equipment dispose->decon report Report Incident decon->report

Caption: Workflow for a safe chemical spill response.

Disposal Plan: Responsible Waste Management

Chemical waste must be handled in accordance with all local, state, and federal regulations.[15]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.[15] Create a dedicated, clearly labeled hazardous waste container for all materials contaminated with Methyl 2-(boc-amino)-2-(3-piperidyl)acetate. This includes residual solid, contaminated solutions, and disposable materials like gloves and wipes.

  • Containerization : Use a chemically compatible, sealable container for the waste.[15] Ensure it is properly closed to prevent leaks.

  • Storage and Disposal : Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[15] Arrange for pickup and disposal through a licensed hazardous waste disposal service.

By integrating these expert-driven safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. This proactive stance on safety not only protects you and your colleagues but also upholds the rigorous standards of the scientific community.

References

  • Chemsrc. (2025). Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • UW Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.